4-ethynyl-N-methylbenzamide

PNMT inhibition Neurotransmitter regulation Benzamide SAR

Researchers requiring a para-substituted benzamide with a terminal alkyne for bioconjugation or medicinal chemistry often face supply inconsistencies that invalidate cross-coupling yields. This compound solves that with a defined 97% purity batch, ensuring reliable Sonogashira and CuAAC reactivity. - Terminal alkyne handle optimized for click chemistry and PROTAC linker assembly without steric hindrance. - Established pharmacological baseline: PNMT inhibitor (Ki = 1.11 mM) and AChE inhibitor (IC₅₀ = 1.13 μM) for SAR exploration. - Low molecular weight (159.18) fragment suitable for FBDD screening against c-ABL kinase targets.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 124771-44-4
Cat. No. B040481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-N-methylbenzamide
CAS124771-44-4
SynonymsBenzamide, 4-ethynyl-N-methyl- (9CI)
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)C#C
InChIInChI=1S/C10H9NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h1,4-7H,2H3,(H,11,12)
InChIKeyNBCJXPFAQLERKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-N-methylbenzamide: Physicochemical and Procurement Baseline


4-Ethynyl-N-methylbenzamide (CAS 124771-44-4) is a para-substituted benzamide derivative bearing a terminal alkyne at the 4-position and an N-methyl amide group . With a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol, it serves as a versatile synthetic intermediate whose ethynyl handle enables participation in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The compound has been evaluated as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) and acetylcholinesterase (AChE), anchoring its relevance in medicinal chemistry programs targeting neurotransmitter regulation and cancer [1][2].

Why 4-Ethynyl-N-methylbenzamide Cannot Be Replaced by Generic Analogs


Superficial structural similarity among benzamide derivatives masks functionally decisive differences in substitution pattern. The para-ethynyl group in 4-ethynyl-N-methylbenzamide imparts a linear, terminal alkyne geometry suitable for click chemistry and coupling reactions , whereas the ortho isomer (2-ethynyl-N-methylbenzamide) introduces steric constraints that alter both reactivity and biological recognition . Removing the N-methyl group yields 4-ethynylbenzamide (CAS 90347-86-7), which alters hydrogen-bond donor capacity because the primary amide presents two N–H donors rather than one . Removing the ethynyl group yields N-methylbenzamide (CAS 613-93-4), which forfeits the alkyne handle entirely and changes the pharmacological target profile—N-methylbenzamide is primarily associated with PDE10A inhibition rather than PNMT or AChE engagement . In sourcing workflows, these subtle structural differences translate into distinct reactivity, biological selectivity, and batch quality, meaning that interchange without experimental validation risks invalidating synthetic routes or confounding structure-activity relationship (SAR) data.

Head-to-Head Differentiation from Closest Structural Analogs


PNMT Inhibitory Activity vs. Alternative Benzamide Chemotypes

4-Ethynyl-N-methylbenzamide was evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1][2]. This low-affinity binding places the compound in the millimolar range, contrasting with tuned PNMT inhibitors such as SKF 64139 (Ki ≈ 100 nM range in bovine adrenal PNMT assays) [3]. Although the absolute potency is low, the ethynyl-N-methyl substitution pattern establishes a distinct SAR landmark: replacing the N-methyl with an N-ethyl group or moving the ethynyl to the ortho position would be expected to alter both the steric and electronic environment at the PNMT active site, thereby shifting the Ki value—a prediction supported by class-level benzamide SAR data where even single-methyl positional shifts on the aryl ring change IC₅₀ values substantially (e.g., 2-Me IC₅₀ = 8.7 μM vs. 4-Me IC₅₀ = 29.1 μM against relevant cellular targets) [4]. For procurement purposes, this compound is selected when the specific goal is to probe the contribution of a para-ethynyl, N-methyl benzamide pharmacophore to PNMT binding, rather than achieving high potency.

PNMT inhibition Neurotransmitter regulation Benzamide SAR Binding affinity

Computed LogP Differentiation from Des-Ethynyl and Ortho Analogs

The experimentally validated computed LogP value for 4-ethynyl-N-methylbenzamide is 1.20 . This value reflects the combined lipophilic contributions of the terminal ethynyl group and the N-methyl amide. In contrast, the ortho isomer 2-ethynyl-N-methylbenzamide (CAS 139334-73-9, PSA = 32.59 Ų) is expected to have a similar LogP but a distinct spatial arrangement affecting membrane permeability and target binding—a class-level inference consistent with differential cLogP values observed for ortho- vs. para-substituted benzamides [1]. The des-ethynyl analog N-methylbenzamide has a significantly lower computed LogP (approximately 0.55–0.70, calculated via the same method), reflecting the loss of the hydrophobic alkyne contribution [2]. The ~0.5–0.65 LogP unit difference translates to an approximately 3- to 4.5-fold difference in the octanol-water partition coefficient, which impacts solubility, passive membrane permeability, and non-specific protein binding in biological assays. For procurement, this means that 4-ethynyl-N-methylbenzamide occupies a distinct lipophilicity space that cannot be replicated by analogs lacking the para-ethynyl group.

Lipophilicity LogP prediction Drug-likeness Permeability

Supplier-Reported Purity and Batch-to-Batch Variability

Multiple authoritative suppliers report a standard purity of 97% for 4-ethynyl-N-methylbenzamide, including Fluorochem and CymitQuimica . This purity is sufficient for most synthetic transformations where the terminal alkyne is the reactive handle, as minor impurities (typically unreacted starting materials or de-halogenated byproducts from the Sonogashira coupling used in synthesis ) do not interfere with subsequent CuAAC or cross-coupling steps. In comparison, the ortho isomer 2-ethynyl-N-methylbenzamide is commonly listed at 95% purity , which could introduce additional impurity profiles that complicate stoichiometric calculations in multistep syntheses. While a 2% purity difference may appear marginal, in a 10-step linear synthesis with this building block introduced at step 3, the cumulative impurity effect can contribute to a yield differential of approximately 5–10% at the final product stage—a meaningful consideration when sourcing for scale-up campaigns. Researchers requiring >97% purity for stringent biological assays should confirm batch-specific certificates of analysis (CoA) prior to purchase.

Chemical purity Quality control Supplier comparison Procurement risk

Acetylcholinesterase Inhibitory Activity Comparison

4-Ethynyl-N-methylbenzamide was evaluated for inhibition of human acetylcholinesterase (AChE) using Ellman's method, yielding an IC₅₀ of 1.13 × 10³ nM (1.13 μM) [1]. This moderate inhibitory potency places the compound in a useful range for probe development: it is not as potent as clinical AChE inhibitors such as donepezil (IC₅₀ ≈ 5–10 nM), but it demonstrates measurable engagement that can be optimized through further structural elaboration [2]. For SAR context, novel benzamide derivatives synthesized and evaluated for AChE inhibition show variable IC₅₀ values depending on aryl substitution: electron-withdrawing groups (–NO₂, –F) tend to improve potency, while electron-donating groups (–OCH₃) reduce it [3]. The para-ethynyl substituent on 4-ethynyl-N-methylbenzamide is electron-withdrawing by induction, contributing to the observed low-micromolar activity. Replacing it with a para-bromo or para-nitro group would be predicted to yield differing IC₅₀ shifts, but direct head-to-head data from a single study are not publicly available. For procurement selection, this compound should be chosen when the goal is to start from a moderate-affinity AChE scaffold with a synthetic handle (the terminal alkyne) for further diversification.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic signaling Benzamide pharmacophore

CuAAC Click Chemistry Reactivity: Para vs. Ortho Geometry

4-Ethynyl-N-methylbenzamide possesses a para-substituted terminal alkyne that is sterically unencumbered, making it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . In contrast, the ortho isomer 2-ethynyl-N-methylbenzamide places the alkyne group adjacent to the N-methyl carboxamide, creating steric hindrance that can reduce CuAAC reaction rates and yields—a well-established principle in click chemistry where ortho-substituted aryl acetylenes consistently exhibit slower kinetics than their para-substituted counterparts [1]. Class-level data from poly(phenylacetylene) polymerization studies demonstrate that para-substituted 4-ethynylbenzamides polymerize efficiently with rhodium catalysts to yield stereoregular helical polymers, while ortho-substituted variants show altered reactivity profiles due to steric interference [2][3]. For procurement in click chemistry applications (e.g., bioconjugation, probe synthesis, PROTAC linker assembly), the para isomer offers a more predictable and higher-yielding reaction outcome. The ortho isomer should only be selected if the steric constraint is specifically required to tune triazole orientation.

Click chemistry CuAAC Triazole formation Conjugation efficiency

Patent-Cited Utility as a c-ABL Kinase Inhibitor Intermediate

Patent WO2020260871A1 discloses compounds of Formula (I) and Formula (II) as inhibitors of c-ABL kinase, wherein the 4-ethynyl-N-methylbenzamide core appears as a substructural motif within broader chemotypes [1]. Within this patent family, the para-ethynyl substitution is specifically recited as part of the claimed Markush structures, indicating that SAR exploration has identified this substitution pattern as favorable for c-ABL binding [1]. In a related but more elaborated chemotype, the clinical candidate ponatinib (AP24534) features a 3-ethynyl-4-methylbenzamide core and achieves low nanomolar IC₅₀ values against both native BCR-ABL and the T315I gatekeeper mutant [2]. While 4-ethynyl-N-methylbenzamide itself is not a potent c-ABL inhibitor in its minimal form, it represents the stripped-down pharmacophoric core from which elaborate, potent inhibitors are constructed. The compound's para-ethynyl orientation distinguishes it from the 3-ethynyl-4-methyl arrangement in ponatinib, with the different ethynyl position dictating the vector of the alkyne into distinct sub-pockets of the kinase ATP-binding site. For procurement, researchers pursuing c-ABL inhibitor development should select the para-ethynyl isomer specifically when their design hypothesis places the alkyne at the 4-position of the terminal benzamide ring.

c-ABL kinase Kinase inhibitor Patent SAR Oncology

Procurement-Driven Application Scenarios


Medicinal Chemistry SAR Exploration of the PNMT Pharmacophore

Researchers investigating the structural determinants of phenylethanolamine N-methyltransferase (PNMT) inhibition can use 4-ethynyl-N-methylbenzamide as a defined low-affinity anchor point (Ki = 1.11 mM) from which to systematically explore substitution effects [1]. Because the para-ethynyl group is amenable to Sonogashira diversification, the compound can be elaborated into a library of analogs whose PNMT Ki values can be compared against this baseline. The N-methyl amide provides exactly one hydrogen-bond donor, distinguishing it from primary benzamides that donate two, enabling cleaner interpretation of hydrogen-bonding contributions to affinity.

Click Chemistry Building Block for Bioconjugation and Probe Synthesis

The sterically unencumbered para-ethynyl group makes 4-ethynyl-N-methylbenzamide an ideal alkyne partner for CuAAC reactions with azide-functionalized biomolecules, fluorophores, or affinity tags [2]. The computed LogP of 1.20 ensures adequate aqueous solubility for bioconjugation conditions while retaining sufficient hydrophobicity for purification by reverse-phase chromatography. When sourcing for PROTAC linker assembly, this compound provides a benzamide core with a click-ready ethynyl handle, and the 97% commercial purity is adequate for most conjugation workflows without additional purification .

Kinase Inhibitor Fragment-Based Drug Discovery Starting Point

Patent WO2020260871A1 establishes the para-ethynyl benzamide motif as a relevant substructure within c-ABL inhibitor chemotypes [3]. Fragment-based drug discovery (FBDD) programs targeting c-ABL or related tyrosine kinases can deploy 4-ethynyl-N-methylbenzamide as a minimalist fragment (MW = 159.18; heavy atom count = 12) for initial screening by SPR, NMR, or X-ray crystallography. Its para-ethynyl vector projects into regions of the ATP-binding pocket distinct from those addressed by meta-ethynyl fragments such as the ponatinib core, offering orthogonal chemical space coverage [4]. The compound's moderate AChE IC₅₀ of 1.13 μM also enables selectivity profiling against off-target cholinesterases early in hit-to-lead progression [5].

Precision Polymer Synthesis via Rhodium-Catalyzed Polymerization

Para-substituted 4-ethynylbenzamides polymerize efficiently with [Rh(nbd)Cl]₂ initiators to yield stereoregular helical poly(phenylacetylene)s with applications in chiral recognition and molecular sensing [6]. 4-Ethynyl-N-methylbenzamide, possessing the requisite para-ethynylbenzamide architecture, serves as a monomer precursor for such polymers. The N-methyl group reduces hydrogen-bonding-mediated aggregation compared to the primary amide analog 4-ethynylbenzamide, potentially improving polymer solubility and processability. Researchers sourcing this compound for polymerization studies should verify batch-specific purity (97% nominal) and confirm the absence of de-ethynylated impurities that would act as chain-terminating agents.

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